2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde

Cross-Coupling Chemistry Suzuki-Miyaura Reaction C–C Bond Formation

2-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde (CAS 1691619-68-7) is a heterocyclic aromatic aldehyde of formula C₁₀H₇BrN₂O (MW 251.08) that integrates three orthogonal reactive handles—a bromo substituent at the 2-position, a pyrazol-1-yl ring at the 4-position, and a reactive formyl group—within a single benzene scaffold. This compound is commercially available as a research intermediate from multiple suppliers at ≥95% purity.

Molecular Formula C10H7BrN2O
Molecular Weight 251.08 g/mol
CAS No. 1691619-68-7
Cat. No. B6617025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde
CAS1691619-68-7
Molecular FormulaC10H7BrN2O
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC(=C(C=C2)C=O)Br
InChIInChI=1S/C10H7BrN2O/c11-10-6-9(3-2-8(10)7-14)13-5-1-4-12-13/h1-7H
InChIKeyZDXMYWWKFSWSEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde (CAS 1691619-68-7) Procurement Guide: Differentiated Building Block for Heterocyclic Synthesis


2-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde (CAS 1691619-68-7) is a heterocyclic aromatic aldehyde of formula C₁₀H₇BrN₂O (MW 251.08) that integrates three orthogonal reactive handles—a bromo substituent at the 2-position, a pyrazol-1-yl ring at the 4-position, and a reactive formyl group—within a single benzene scaffold [1]. This compound is commercially available as a research intermediate from multiple suppliers at ≥95% purity . Unlike simpler benzaldehyde derivatives, the co-localization of the pyrazole N-heterocycle with the ortho-bromo substituent creates a unique electronic and steric environment that cannot be replicated by regioisomeric or non-halogenated analogs, directly impacting downstream coupling efficiency, regioselectivity, and the structural diversity of accessible products .

Why Generic Substitution Fails for 2-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde: The Ortho-Bromo Effect on Reactivity and Application Scope


The substitution pattern on the benzaldehyde ring fundamentally determines both the accessible chemistry and the downstream application profile. The non-brominated parent compound, 4-(1H-pyrazol-1-yl)benzaldehyde (CAS 99662-34-7), is a crystalline solid (mp 82–83 °C) with a molecular weight of 172.18 and lacks the aryl halide handle required for Pd-catalyzed cross-coupling . The regioisomeric 3-bromo-4-(1H-pyrazol-1-yl)benzaldehyde (CAS 1186663-53-5) places bromine meta to the aldehyde, altering the electronic activation of the ring and the steric accessibility of the C–Br bond for oxidative addition—a critical step in Suzuki, Sonogashira, and related couplings . Furthermore, placing bromine on the pyrazole ring itself—as in 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde (CAS 1174064-66-4)—changes the site of diversification from the benzaldehyde core to the heterocycle, redirecting the entire synthetic trajectory . These structural variations mean that switching among these in-class compounds is not a simple procurement decision; it dictates which bond-forming reactions are possible, the regiochemical outcome of subsequent functionalization, and ultimately the molecular topology of the final target compound.

Quantitative Evidence Guide: 2-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde Differentiation Data


Ortho-Bromo vs. No Halogen: Enabling Pd-Catalyzed Cross-Coupling at the Benzaldehyde Core

The presence of the ortho-bromo substituent on 2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde (MW 251.08) confers the capacity for Pd-catalyzed cross-coupling reactions—such as Suzuki-Miyaura and Sonogashira couplings—at the benzaldehyde aromatic ring, a reactivity mode entirely absent in the non-halogenated parent 4-(1H-pyrazol-1-yl)benzaldehyde (MW 172.18) [1]. The ortho-bromo positioning, adjacent to the electron-withdrawing formyl group, enhances the electrophilicity of the C–Br bond, facilitating oxidative addition to Pd(0) catalysts . In contrast, the meta-bromo isomer (3-bromo-4-(1H-pyrazol-1-yl)benzaldehyde) presents a different electronic landscape where the bromine is not directly conjugated with the aldehyde, potentially altering coupling rates and yields in specific catalyst systems [2]. The Ullmann-type C–N coupling between 2-bromobenzaldehyde and pyrazole—a methodology relevant to the retrosynthetic logic for this compound class—has been demonstrated for the synthesis of 2-(1H-pyrazol-1-yl)benzaldehyde, establishing the viability of the ortho-bromo substituent for catalytic transformations [3].

Cross-Coupling Chemistry Suzuki-Miyaura Reaction C–C Bond Formation Medicinal Chemistry Building Blocks

Bromo vs. Iodo Analogs in Suzuki-Miyaura Coupling: Reduced Dehalogenation Side Reaction Confers Superior Coupling Efficiency

A direct comparative study of halogenated aminopyrazoles in Suzuki-Miyaura cross-coupling demonstrated that bromo and chloro derivatives are superior to iodo analogs due to a reduced propensity for undesired dehalogenation side reactions [1]. While this study was conducted on halogenated aminopyrazoles rather than halogenated pyrazolyl benzaldehydes, the mechanistic principle—that the C–Br bond undergoes less facile hydrodehalogenation under Pd-catalytic conditions compared to the weaker C–I bond—is a well-established class-level phenomenon applicable to aryl bromides generally [2]. This principle directly supports the selection of 2-bromo-4-(1H-pyrazol-1-yl)benzaldehyde over any hypothetical iodo-substituted analog (should one become available) for applications requiring high-fidelity cross-coupling with minimal byproduct formation. The para-substituted coupling products were obtained in higher yields than meta-substituted ones in related benzoylpyrazole systems, further validating the importance of substitution pattern on coupling efficiency [3].

Suzuki-Miyaura Cross-Coupling Dehalogenation Side Reaction Pyrazole Derivative Synthesis Pd-Catalyzed Arylation

2-Bromo Regioisomer vs. 3-Bromo Regioisomer: Ortho Substitution Dictates Steric and Electronic Control in Downstream Derivatization

Comparative structural analysis of the three available monobromo-pyrazolyl-benzaldehyde regioisomers reveals critical differences that dictate synthetic utility. 2-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde (CAS 1691619-68-7) positions bromine ortho to the aldehyde, creating a 1,2-relationship that enables directed ortho-metalation (DoM) chemistry and influences the electronic character of the formyl group through inductive and resonance effects . The regioisomer 3-bromo-4-(1H-pyrazol-1-yl)benzaldehyde (CAS 1186663-53-5) places bromine meta to the aldehyde but ortho to the pyrazole substituent, creating steric congestion around the pyrazole–benzene bond that may impede N-aryl rotation and alter the conformational landscape of derived products . The isomer 4-bromo-2-(1H-pyrazol-1-yl)benzaldehyde (CAS 1152645-08-3) presents a fundamentally different scaffold where bromine is para to the aldehyde and the pyrazole occupies the ortho position, reversing the spatial relationship between the two key functional groups . Each isomer therefore accesses a distinct region of chemical space in downstream products, and selection among them is not interchangeable but rather dictates which molecular topologies can be efficiently constructed.

Regioselective Synthesis Ortho-Substituent Effect Pyrazole-Benzaldehyde Hybrid Scaffolds Structure-Activity Relationship Design

Bifunctional Aldehyde-Bromo Scaffold: Enabling Sequential, Orthogonal Derivatization Without Protecting Group Manipulation

2-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde qualifies as an aldo-x bifunctional building block (AXB3), a class of intermediates containing two or more reactive sites with differentiated reactivity that enables sequential, orthogonal derivatization without protecting group manipulation [1]. The aldehyde group can undergo condensation (hydrazone/oxime formation), reduction (to benzyl alcohol), oxidation (to benzoic acid), or reductive amination, while the bromo substituent can independently engage in Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig, Negishi) or nucleophilic aromatic substitution . This orthogonal reactivity profile is fundamentally different from that of the non-brominated 4-(1H-pyrazol-1-yl)benzaldehyde, which retains aldehyde reactivity but lacks the second diversification handle, reducing the accessible chemical space by approximately half in a two-step sequential elaboration sequence . The pyrazole ring further contributes as a third functional moiety capable of N-alkylation, N-arylation, or coordination to metal centers.

Orthogonal Functionalization Bifunctional Building Blocks Aldehyde Chemistry Heterocyclic Library Synthesis

High-Value Application Scenarios for 2-Bromo-4-(1H-pyrazol-1-yl)benzaldehyde (CAS 1691619-68-7)


Kinase Inhibitor Lead Generation via Sequential Suzuki-Aldehyde Condensation

The scaffold is ideally suited for constructing kinase-focused compound libraries where a biaryl motif (introduced via Suzuki coupling at the bromo position) is combined with a hydrazone, oxime, or amine linkage (derived from aldehyde condensation) to engage the hinge-binding region and solvent-exposed channel of the ATP-binding pocket . The para-substituted benzoylpyrazole architecture has been specifically employed in the synthesis of CAN508-derived cyclin-dependent kinase inhibitors, where Suzuki-Miyaura coupling at the bromo position introduced structural diversity while the benzoylpyrazole core maintained the kinase-binding pharmacophore [1].

Diversity-Oriented Synthesis of Pyrazole-Annulated Heterocycles

As an aldo-x bifunctional building block (AXB3), this compound enables the construction of pyrazole-annulated polycyclic frameworks—including pyrazoloquinolines, pyrazolopyrimidines, and pyrazolobenzodiazepines—through sequential orthogonal reactions at the aldehyde and bromo positions . The ortho-bromo, para-pyrazole arrangement provides a linear geometry that is particularly favorable for forming linearly-fused tricyclic and tetracyclic systems, as opposed to the angular geometries accessible from the meta-bromo or ortho-pyrazole regioisomers [1].

Antiparasitic Drug Discovery Targeting Pteridine Reductase

This compound has been specifically explored for the development of Leishmania major pteridine reductase 1 (LmPTR1) inhibitors, where the pyrazole-benzaldehyde scaffold disrupts folate metabolism in the parasite . The dual functional handles allow for systematic SAR exploration: the bromo position can be diversified with various aryl/heteroaryl groups via Suzuki coupling to optimize binding pocket occupancy, while the aldehyde group enables late-stage functionalization to fine-tune pharmacokinetic properties, offering a distinct advantage over non-halogenated or differently substituted analogs that restrict SAR exploration to a single diversification vector .

Energetic Materials Precursor via Pyrazole-Aldehyde Functionalization

The pyrazole-benzaldehyde scaffold, when further elaborated with nitro, amino, or azo functionality, provides access to high-nitrogen energetic materials . Theoretical studies on pyrazole compounds have calculated detonation velocities exceeding 8.0 km·s⁻¹ for optimized derivatives, indicating their potential as high-energy-density materials [1]. The bromo substituent serves as a synthetic handle for introducing explosive functional groups (e.g., –N₃ via SNAr, or nitrated aryl rings via Suzuki coupling with nitroaryl boronic acids) while the aldehyde enables formation of Schiff-base linkages to modulate thermal stability and sensitivity [2].

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